MDL 28170
CAS No.: 88191-84-8
Cat. No.: VC20820658
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 88191-84-8 |
---|---|
Molecular Formula | C22H26N2O4 |
Molecular Weight | 382.5 g/mol |
IUPAC Name | benzyl N-[3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |
Standard InChI | InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20?/m0/s1 |
Standard InChI Key | NGBKFLTYGSREKK-XJDOXCRVSA-N |
Isomeric SMILES | CC(C)C(C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |
Appearance | Assay:≥95%A crystalline solid |
Chemical Properties and Structure
Nomenclature and Identification
MDL 28170, also known as calpain inhibitor III or N-benzyloxycarbonyl-L-valyl-L-phenylalaninal (N-CBZ-Val-Phe-al), is a synthetic organic compound with the IUPAC name benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate . The compound's CAS Registry Number is 88191-84-8, enabling consistent identification in chemical databases and research literature .
Physicochemical Properties
MDL 28170 exhibits specific physicochemical properties that contribute to its pharmacological profile. The compound has a molecular weight of 382.19 daltons and contains 2 hydrogen bond donors with 12 rotatable bonds . Its topological polar surface area measures 84.5, and it has an XLogP value of 3.71, indicating moderate lipophilicity . These properties contribute to the compound's ability to penetrate cellular membranes and cross the blood-brain barrier effectively.
Mechanism of Action
Blood-Brain Barrier Penetration
A critical aspect of MDL 28170's therapeutic utility is its ability to rapidly penetrate the blood-brain barrier following systemic administration . This property allows the compound to effectively reach its target proteases in the central nervous system, making it particularly valuable for neurological applications. Studies have confirmed that MDL 28170 successfully inhibits brain cysteine protease activity following systemic delivery, validating its potential for treating central nervous system conditions .
Therapeutic Applications in Neurological Disorders
Cerebral Ischemia-Reperfusion Injury
MDL 28170 has shown significant promise in models of cerebral ischemia-reperfusion injury. In a landmark 1998 study, researchers demonstrated that post-ischemic treatment with MDL 28170 improved brain damage outcomes in a gerbil model of global cerebral ischemia . The protective effect was observed even when treatment was delayed until 3 hours after reperfusion, though the neuroprotective effect was more pronounced in cortical neurons compared to the hippocampal CA1 sector .
More recent research has expanded on these findings. A 2023 study investigated the effects of MDL 28170 in a rat model of cardiac arrest, where cerebral ischemia-reperfusion injury presents a significant challenge . The results indicated that MDL 28170 alleviates cerebral ischemia-reperfusion injury by suppressing inflammation and autophagy, offering a multi-faceted neuroprotective mechanism .
Traumatic Brain Injury Models
MDL 28170 has been extensively studied in various traumatic brain injury (TBI) models, with compelling evidence for its neuroprotective effects. In the controlled cortical impact (CCI) model in mice, MDL 28170 significantly reduced calpain-mediated degradation of the neuronal cytoskeletal protein α-spectrin by approximately 40% in the hippocampus and 44% in the cortex when administered 15 minutes post-injury . This protective effect persisted with treatment initiated at 1 hour post-injury but was lost when delayed to 3 hours, indicating a defined therapeutic window .
The compound has also shown promise in improving outcomes following bone marrow stem cell (BMSC) transplantation after TBI. A 2019 study found that a single dose of MDL 28170 administered during the acute phase of TBI improved the microenvironment by inhibiting inflammation, facilitated the survival of grafted stem cells, and reduced lesion cavity formation . These effects culminated in significant neurological function improvement when BMSCs were transplanted into MDL 28170-preconditioned TBI brains compared to non-preconditioned controls .
Additional Neurological Applications
Beyond ischemia and TBI, MDL 28170 has demonstrated neuroprotective effects in several other neurological injury models:
-
Spinal cord injury studies have shown that MDL 28170 attenuates neuronal damage and improves outcomes .
-
In neonatal hypoxia-ischemia models, the compound provides significant neuroprotection .
-
Focal cerebral ischemia studies have consistently shown benefits with MDL 28170 administration .
-
The compound effectively attenuates post-traumatic axonal injury in rat diffuse TBI models .
Cellular and Molecular Effects
Effects on Calpain Isoforms
An intriguing aspect of MDL 28170's action is its differential effects on calpain isoforms. Research indicates that MDL 28170 has a significant inhibitory effect on calpain-2 protein expression while having no significant effect on calpain-1 or calpastatin (an endogenous calpain inhibitor) . This selective inhibition of calpain-2 appears to be central to the compound's neuroprotective effects.
Calpain-1 and calpain-2, while sharing a common small subunit (CAPNS1), possess different large subunits and distinct calcium requirements for activation . Calpain-1 requires micromolar calcium concentrations for activation, while calpain-2 requires millimolar levels . Studies suggest these isoforms play different roles in brain injury models, with calpain-2 specifically implicated in cytoskeletal protein hydrolysis and tissue structure destruction that aggravates nerve injury .
Anti-inflammatory Properties
MDL 28170 demonstrates significant anti-inflammatory properties that contribute to its neuroprotective profile. In a traumatic brain injury mouse model, the compound reduced the expression of NF-κB and decreased the release of pro-inflammatory cytokines, including IL-1β and TNF-α . This anti-inflammatory action appears to be linked to the compound's inhibition of calpain-2, which is closely associated with neuroinflammation induced by brain astrocytes and microglia .
The inflammatory cascade plays a crucial role in cerebral ischemia-reperfusion injury. When cerebral ischemia occurs, the immune system is triggered, leading to activation of brain immune cells and release of inflammatory cytokines that disrupt the blood-brain barrier and amplify the inflammatory response . By modulating this inflammatory cascade, MDL 28170 may provide an additional mechanism of neuroprotection beyond direct calpain inhibition.
Cytoskeletal Protection
A primary mechanism of MDL 28170's neuroprotective effect is its ability to prevent calpain-mediated degradation of cytoskeletal proteins. Studies in the controlled cortical impact TBI model have shown that MDL 28170 significantly reduces the degradation of α-spectrin, a key neuronal cytoskeletal protein . This protection helps maintain cellular structural integrity and prevents subsequent neuronal death.
Pharmacodynamics and Administration
Dose-Response Relationship
Pharmacodynamic evaluations of MDL 28170 have been conducted to optimize dosing regimens for maximum efficacy. Studies utilizing both intravenous (IV) and intraperitoneal (IP) administration have assessed the relationship between dose and inhibition of calpain-2 activity in brain homogenates . These evaluations have informed subsequent therapeutic studies, allowing researchers to implement optimized dosing regimens for testing the compound's neuroprotective effects.
Timing of Administration
MDL 28170 has also demonstrated the ability to limit excitotoxicity even when applied 1 hour after calpain's toxic effects had been recorded . This post-insult effectiveness enhances the compound's potential clinical relevance, as most neurological injuries require treatment after the initial insult has occurred.
Comparative Efficacy Table
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume